molecular formula C9H14N2OS B6496805 (1-(Thiazol-2-yl)piperidin-3-yl)methanol CAS No. 1248995-31-4

(1-(Thiazol-2-yl)piperidin-3-yl)methanol

Cat. No.: B6496805
CAS No.: 1248995-31-4
M. Wt: 198.29 g/mol
InChI Key: ODYQKFJHEOVILX-UHFFFAOYSA-N
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Description

The compounds 1-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride and N-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride are similar to the compound you’re asking about. .


Synthesis Analysis

While specific synthesis information for the compound you’re asking about is not available, there are general methods for synthesizing thiazole derivatives . These methods often involve coupling reactions with 2-amino benzothiazoles .


Molecular Structure Analysis

The molecular structure of similar compounds involves a thiazole ring attached to a piperidine ring . The InChI codes provided in the search results can be used to generate the exact molecular structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 256.2 , and they are solid substances .

Safety and Hazards

The safety and hazards of similar compounds include hazard statements H315, H319, H335 . These indicate that the compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on synthesizing the specific compound you’re asking about and studying its properties and potential applications. Given the wide range of biological activities of thiazole derivatives , it would be interesting to explore whether this compound has similar activities.

Properties

IUPAC Name

[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-7-8-2-1-4-11(6-8)9-10-3-5-13-9/h3,5,8,12H,1-2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYQKFJHEOVILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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